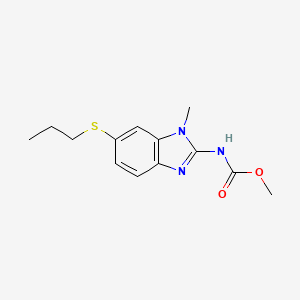

N3-Methylalbendazole

Description

N3-Methylalbendazole (CAS: 1149360-33-7) is a methylated derivative of albendazole, a broad-spectrum anthelmintic drug used to treat parasitic infections.

Properties

IUPAC Name |

methyl N-(1-methyl-6-propylsulfanylbenzimidazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-4-7-19-9-5-6-10-11(8-9)16(2)12(14-10)15-13(17)18-3/h5-6,8H,4,7H2,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLHNUUDNZEURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2C)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138356 | |

| Record name | Carbamic acid, N-[1-methyl-6-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149360-33-7 | |

| Record name | Carbamic acid, N-[1-methyl-6-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149360-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-methyl-6-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Methylalbendazole typically involves the methylation of albendazole. One common method includes the reaction of albendazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N3-Methylalbendazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.

Substitution: Sodium azide in dimethyl sulfoxide at elevated temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

Mechanism of Action in Cancer Cells

Emerging research indicates that N3-Methylalbendazole may possess anticancer properties similar to those observed with albendazole. The compound's ability to disrupt microtubule dynamics could lead to apoptosis in cancer cells, making it a candidate for further investigation in oncology .

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Breast cancer

- Colorectal cancer

- Melanoma

These studies highlight the need for further clinical evaluation to confirm these findings and explore potential dosing strategies .

Formulation and Delivery Systems

The bioavailability of this compound can be enhanced through novel drug delivery systems such as nanoparticles and liposomes. These formulations aim to improve solubility and targeted delivery to affected tissues, thereby maximizing therapeutic effects while minimizing side effects .

Adverse Effects

The safety profile of this compound remains under investigation. While albendazole is generally well-tolerated, potential adverse effects include:

- Liver enzyme elevation

- Gastrointestinal disturbances

- Hematological changes (e.g., leukopenia)

Ongoing studies are crucial to establish the safety parameters for this compound, especially in long-term use scenarios .

Risk Assessment in Clinical Use

A comprehensive risk assessment framework is essential for evaluating the safety of this compound in clinical settings. This includes monitoring liver function tests and assessing hematological parameters during treatment .

Conclusion and Future Directions

This compound presents a promising avenue for both antiparasitic and anticancer therapies. Continued research is necessary to elucidate its full potential, optimize formulations, and establish comprehensive safety profiles. Future clinical trials will be vital in determining its efficacy in various therapeutic contexts.

Data Table: Summary of Applications and Findings

| Application | Mechanism | Current Research Status |

|---|---|---|

| Antiparasitic | Microtubule disruption | Ongoing clinical trials |

| Anticancer | Induction of apoptosis | Preclinical studies showing promise |

| Formulation | Nanoparticle/liposomal delivery | Development phase |

| Safety | Monitoring liver function | Under investigation |

Mechanism of Action

N3-Methylalbendazole exerts its effects by inhibiting tubulin polymerization, leading to the loss of cytoplasmic microtubules. This results in degenerative alterations in the tegument and intestinal cells of parasitic worms, ultimately causing their immobilization and death . The compound targets the β-tubulin protein, disrupting the microtubule-dependent processes essential for the survival of the parasites.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations :

- N3 vs. N1 Methylation : this compound’s methylation at the N3 position contrasts with N1-methylated benzimidazoles (e.g., ), which may alter electronic distribution and steric effects, influencing receptor binding .

- Carbamate vs. Heterocyclic Side Chains : Unlike albendazole’s carbamate group, compounds like 9c () incorporate aryl thiazole-triazole moieties, enhancing π-π stacking interactions in target binding .

Pharmacological and Physicochemical Properties

While direct activity data for this compound are sparse, its analogs suggest trends:

Table 2: Hypothesized Pharmacological Comparisons

Key Findings :

- Target Specificity : Docking studies for compound 9c () show binding to α-glucosidase, whereas albendazole derivatives typically target β-tubulin in parasites .

Biological Activity

N3-Methylalbendazole is a derivative of albendazole, a widely used anthelmintic agent known for its efficacy against a variety of parasitic infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound operates primarily through the inhibition of microtubule polymerization. It binds to the β-tubulin subunit of tubulin, disrupting the formation of microtubules necessary for cellular functions such as mitosis and intracellular transport. This action leads to the death of susceptible parasites by impairing their ability to reproduce and maintain structural integrity.

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating its potential in treating not only helminthic infections but also other conditions due to its cytotoxic properties. Key findings include:

- Antiparasitic Activity : Similar to albendazole, this compound exhibits potent activity against nematodes and cestodes. Studies have shown that it is effective against Echinococcus granulosus and Taenia solium, with reduced dosages required compared to albendazole .

- Antitumor Potential : Recent investigations suggest that this compound may possess anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and triggering cell cycle arrest .

- Synergistic Effects : When combined with antibiotics, this compound has shown enhanced efficacy against certain bacterial strains, suggesting potential applications in treating co-infections .

Case Studies

Case Study 1: Treatment of Hydatid Disease

A 41-year-old female patient with a history of hydatid disease was administered this compound (400 mg twice daily). After one month, imaging studies revealed significant reduction in cyst size and symptom relief, demonstrating the compound's effectiveness in treating complex parasitic infections .

Case Study 2: Antitumor Activity

In a preclinical model, this compound was tested against human ovarian cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers. This study supports further exploration into its use as an adjunct therapy in oncology .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.